

# PRN1371: A Technical Guide to its Mechanism and Impact on FGFR Signaling

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## Compound of Interest

Compound Name: PRN1371

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This technical guide provides an in-depth overview of **PRN1371**, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. **PRN1371** covalently binds to FGFRs 1-4, leading to sustained inhibition of downstream signaling pathways implicated in cancer cell proliferation and survival. This document details the quantitative biochemical and cellular activity of **PRN1371**, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action and the broader FGFR signaling cascade.

## Core Mechanism of Action

**PRN1371** is an orally bioavailable small molecule that functions as an irreversible covalent inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Its mechanism of action involves targeting a conserved cysteine residue located within the glycine-rich loop of the ATP-binding pocket of the FGFRs.[2][3] By forming a covalent bond with this cysteine, **PRN1371** effectively and irreversibly blocks the kinase activity, thereby inhibiting downstream signaling.[2][3] This irreversible binding provides a durable and sustained inhibition of FGFR signaling that persists even after the drug has been cleared from circulation.[1][4] This prolonged target engagement is a key differentiator from non-covalent inhibitors.[1][5]

## Quantitative Data Presentation

The potency of **PRN1371** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for **PRN1371**.

Table 1: Biochemical Potency of **PRN1371** against FGFR Isoforms and Other Kinases

Target	IC50 (nM)	Notes
FGFR1	0.6[6][7], 0.7[8]	Cell-free enzymatic assay.
FGFR2	1.3[6][7][8]	Cell-free enzymatic assay.
FGFR3	4.1[6][7][8]	Cell-free enzymatic assay.
FGFR4	19.3[6][7], 19.2[8]	Cell-free enzymatic assay.
CSF1R	8.1[6][7]	Cell-free enzymatic assay.
VEGFR2	> 90% inhibition at 1 µmol/L[1]	Weakly inhibited with an IC50 of 6350 ± 2009 nM in a cellular assay.[9]

Table 2: Anti-proliferative Activity of **PRN1371** in Cancer Cell Lines with FGFR Alterations

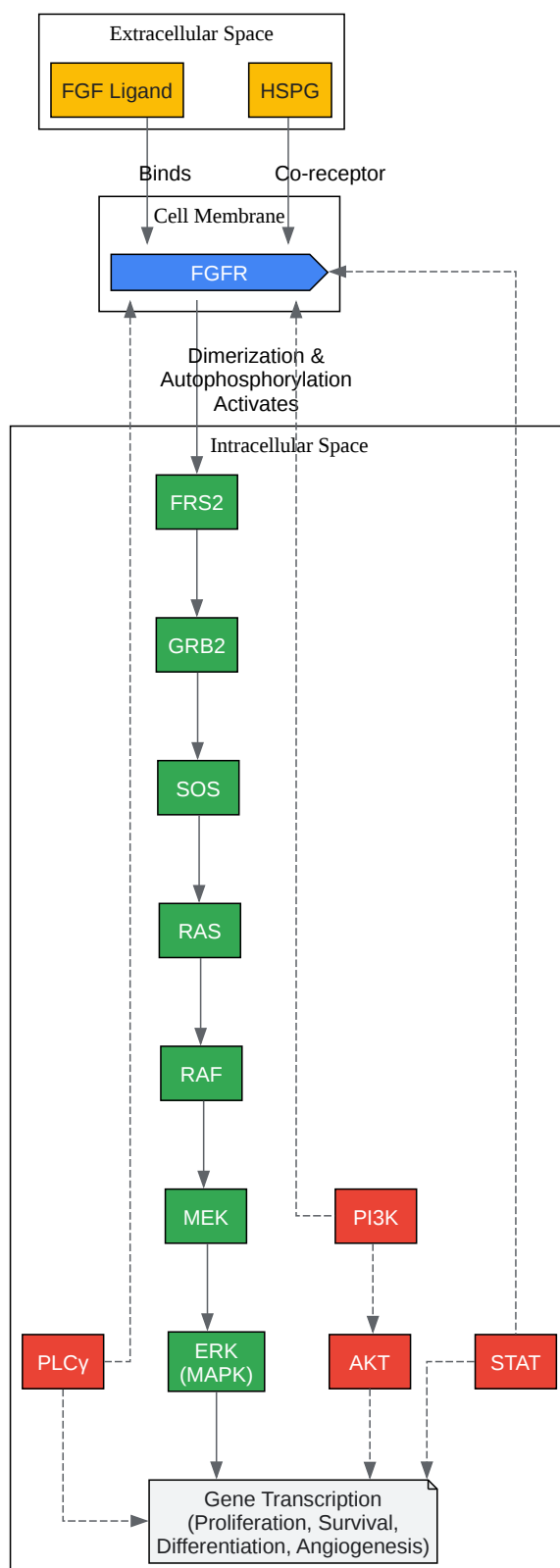
Cell Line	Cancer Type	FGFR Alteration	EC50 (nM)
SNU16	Gastric Cancer	FGFR2 Amplification	2.6[6][8]
RT4	Bladder Cancer	FGFR3 Fusion	4.0[8]
RT112	Bladder Cancer	-	4.1[8]
AN3-CA	Endometrial Cancer	-	43.3[8]
LI7	Liver Cancer	-	33.1[8]
JHH7	Liver Cancer	-	231[8]
OPM2	-	-	14.0[8]

Table 3: Inhibition of Mutated FGFRs by **PRN1371**

FGFR Mutant	IC50 (nM)
FGFR3-V555M	55.0[8]
FGFR2-N549H	12.0[8]
FGFR3-G697C	1.2[8]
FGFR3-K650E	2.3[8]

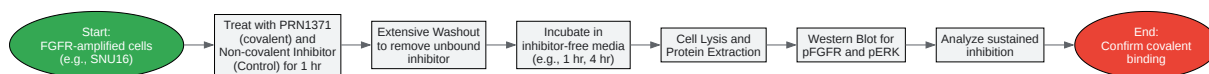
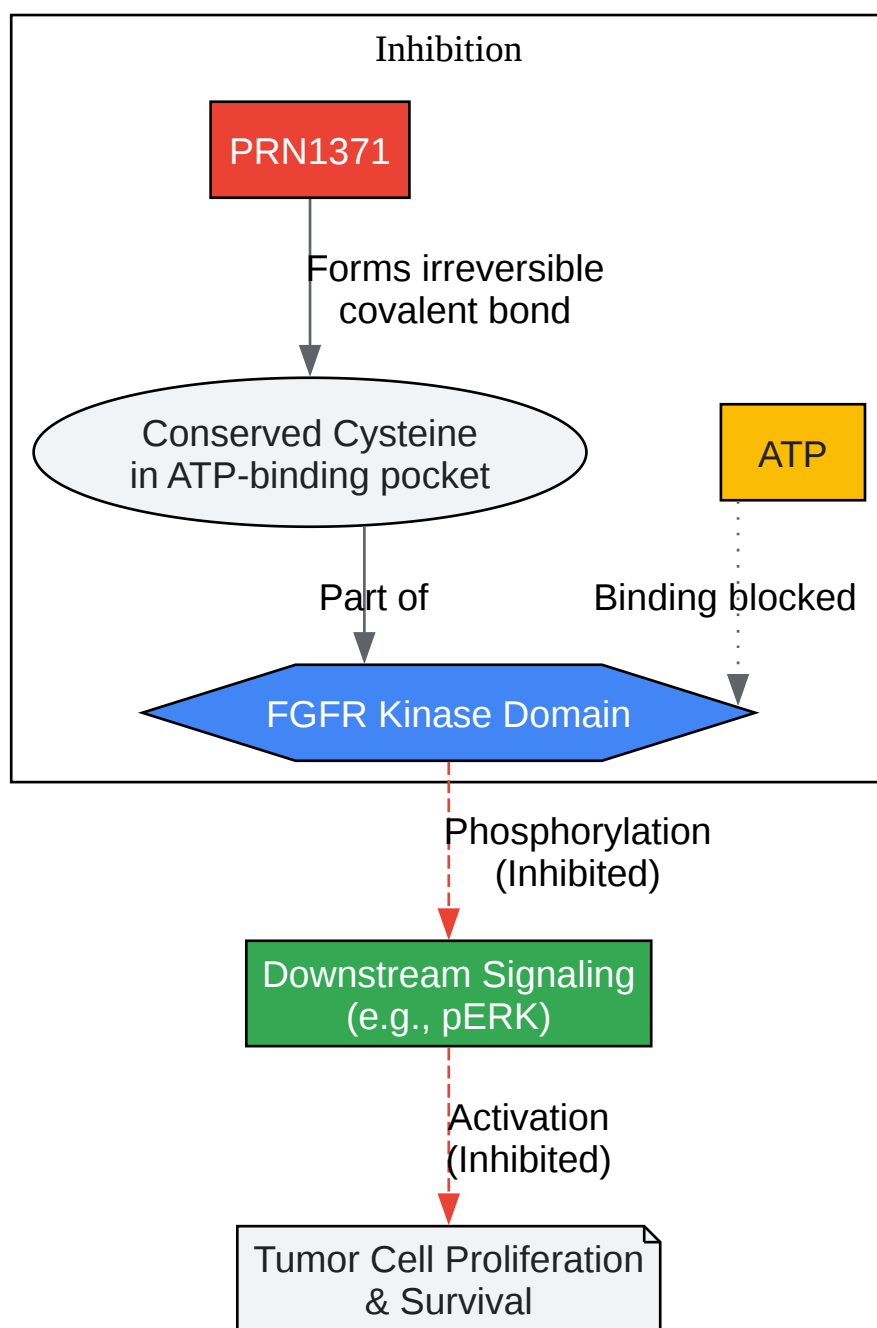
## Signaling Pathways and Mechanism Visualization

The following diagrams illustrate the FGFR signaling pathway and the mechanism of **PRN1371**'s inhibitory action.



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### FGFR Signaling Pathway



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